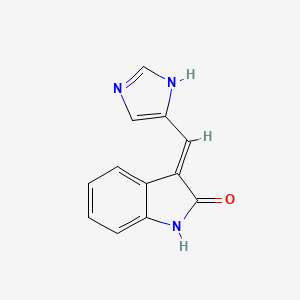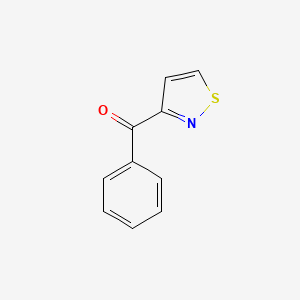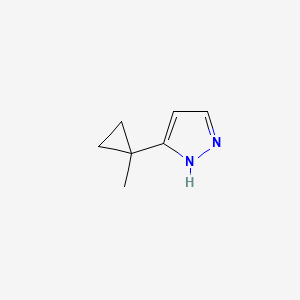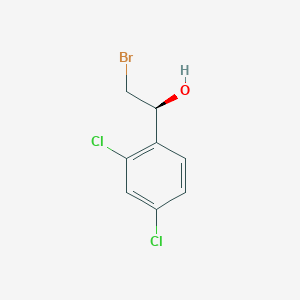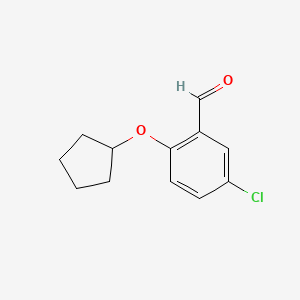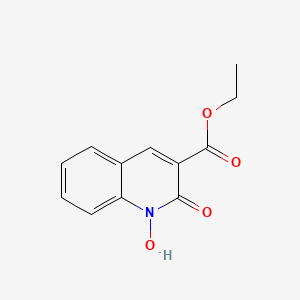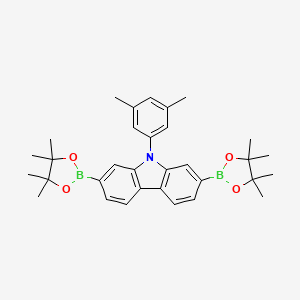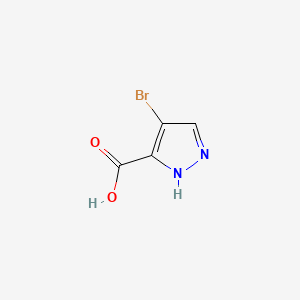
2-(Propan-2-yloxy)pyridin-3-amine
Descripción general
Descripción
“2-(Propan-2-yloxy)pyridin-3-amine” is a chemical compound with the molecular formula C8H12N2O . It has a molecular weight of 152.19 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a propan-2-yloxy group and an amine group .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a predicted melting point of 60.42°C and a predicted boiling point of approximately 261.5°C at 760 mmHg . The density is predicted to be approximately 1.1 g/mL .Aplicaciones Científicas De Investigación
1. Complexation and Coordination Chemistry
2-(Propan-2-yloxy)pyridin-3-amine and its derivatives are extensively studied in the field of complexation and coordination chemistry. For instance, its use in the formation of Cu(II) complexes with Schiff base ligands derived from unsymmetrical tripodal amines has been reported. These complexes are characterized by single crystal X-ray diffraction, revealing a distorted square-pyramidal copper(II) ion and the significance of chelate ring sequences around the metal ions in the formation of structures (Keypour et al., 2015). Similar studies involve the complexation of this compound with cadmium(II) (Hakimi et al., 2013) and Zn(II) (Rezaeivala, 2017).
2. Catalysis
The compound's derivatives are also employed as ligands in catalyst systems. Studies include the use of (pyridyl)imine ligands for methoxycarbonylation of olefins (Zulu et al., 2020) and the formation of alkoxide-bridged Dysprosium dimers, showcasing the impact of ligand field tuning on magnetic properties and slow relaxation processes (Peng et al., 2016).
3. Biocatalysis and Pharmaceutical Synthesis
Enzymatic strategies using variants of this compound have been developed for synthesizing enantioenriched amines, serving as precursors for pharmaceutical agents like Levofloxacin (Mourelle-Insua et al., 2016). Additionally, the compound's derivatives are utilized in the synthesis of 6-amino-substituted pyridin-2(1H)-ones, important intermediates in pharmaceutical production (Schirok et al., 2005).
4. Material Science and Polymer Chemistry
Derivatives of this compound find applications in material science, especially in the synthesis of organosilicon polymers and copolymers. For example, its reaction with [3-(triethoxysilyl)propyl]amine leads to cross-linked organosilicon copolymers with potential applications in materials science (Belousova et al., 2001).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s structurally related to a class of compounds known as pyrimidin-4-amines, which are known to have fungicidal activity .
Mode of Action
It’s suggested that the compound exhibits a unique mode of action and shows no cross-resistance to other pesticide classes . This suggests that it may interact with its targets in a way that is distinct from other fungicides.
Result of Action
2-(Propan-2-yloxy)pyridin-3-amine has been found to exhibit excellent fungicidal activity .
Propiedades
IUPAC Name |
2-propan-2-yloxypyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6(2)11-8-7(9)4-3-5-10-8/h3-6H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDBUDDBHHWQDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187654-86-0 | |
| Record name | 2-(propan-2-yloxy)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-(2-(benzyloxy)phenyl)benzo[d]oxazole-4-carboxylate](/img/structure/B3248444.png)
![2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride](/img/structure/B3248454.png)
